(E)-Configuration vs. (Z)-Isomer: Conformational Restriction and Kinase Binding Implications
The target compound is the (E)-isomer, whereas the commercially available closest analogue, (Z)-2-benzamido-3-(4-hydroxyphenyl)acrylic acid (CAS 64896-32-8), possesses the (Z)-configuration [1]. In benzamidoacrylic acid kinase inhibitor series, olefin geometry dictates the spatial relationship between the carboxylate hydrogen-bond acceptor and the benzamido aromatic ring, which has been shown in balanol analogue studies to profoundly affect PKC inhibition [2]. The (E)-configuration places the 4-hydroxyphenyl ring and the carboxyl group in a trans orientation, presenting a pharmacophore geometry distinct from the (Z)-isomer's cis arrangement.
| Evidence Dimension | Olefin geometry of the acrylic acid core |
|---|---|
| Target Compound Data | (E)-configuration (trans orientation of 4-hydroxyphenyl and carboxyl groups) |
| Comparator Or Baseline | (Z)-2-benzamido-3-(4-hydroxyphenyl)acrylic acid (CAS 64896-32-8, (Z)-configuration, cis orientation) |
| Quantified Difference | Qualitative difference in pharmacophore geometry; direct comparative IC50 data not available in the public domain for this pair |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry data |
Why This Matters
Procurement of the incorrect isomer would yield a compound with a fundamentally different three-dimensional pharmacophore, potentially nullifying target engagement in kinase assays where the (E)-geometry is required.
- [1] Bioss Antibodies, Datasheet bs-90515C, CAS 1215654-26-4, https://www.biossantibodies.com/datasheets/bs-90515C View Source
- [2] Hu H et al., Synthesis and protein kinase C inhibitory activities of balanol analogues with modification of 4-hydroxybenzamido moiety, Bioorg Med Chem, 1997, 5(9):1873-82. View Source
